molecular formula C10H7BrO B1281770 7-Bromonaphthalen-1-ol CAS No. 91270-69-8

7-Bromonaphthalen-1-ol

Cat. No. B1281770
CAS RN: 91270-69-8
M. Wt: 223.07 g/mol
InChI Key: STJXOXMPODAEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromonaphthalene derivatives is a topic of interest in several studies. For instance, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) is described, highlighting the use of single crystal x-ray diffraction for structural characterization . Another study presents a practical route to 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, a key intermediate in the synthesis of hericenones, through a combination of tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . Additionally, the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene from 1-bromonaphthalene is reported, with optimization of reaction conditions for intermediates .

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives is crucial for understanding their reactivity and properties. The crystal structure of 1,4-dibromonaphthalene is described as monoclinic with eight molecules per unit cell, and the paper discusses the challenges in determining accurate molecular dimensions due to the high proportion of bromine . Similarly, the crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline is determined by single-crystal X-ray diffraction, revealing a half-chair conformation of the six-membered ring and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of bromonaphthalene derivatives is addressed in several studies. For example, the reactivity study of BBPHD includes theoretical data correlation, vibrational wave number assignments, and reactive property analysis based on frontier molecular orbital analysis and other descriptors . The synthesis paper of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene also touches on the optimized conditions for the synthetic process, which is indicative of the compound's reactivity under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalene derivatives are explored through various spectral tools and computational methods. BBPHD's physicochemical characterization is performed using FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV-visible spectroscopy, and the results are compared with theoretical data . The intense room-temperature phosphorescence (RTP) of 1-bromonaphthalene in organized media of beta-cyclodextrin and Triton X-100 is studied, showing the influence of different alcohols on RTP .

Scientific Research Applications

Synthesis and Biological Evaluation

7-Bromonaphthalen-1-ol is used in the synthesis of various chemical compounds. For example, Sherekar et al. (2021) described its use in preparing 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, which was further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Coupling Cascade for Aromatic Hydrocarbons

Wegner, Scott, and de Meijere (2003) discussed a Suzuki-Heck-type coupling cascade using o-bromobenzeneboronic acid and 1-bromonaphthalene. This process produces indeno-annelated polycyclic aromatic hydrocarbons, demonstrating 7-Bromonaphthalen-1-ol's utility in complex chemical synthesis (Wegner, Scott, & de Meijere, 2003).

Colorimetric Sensor for Cysteine

Shang et al. (2016) developed a colorimetric sensor using 2-bromonaphthalene-1,4-dione, a derivative of 7-Bromonaphthalen-1-ol, for detecting cysteine in water and biological samples like bovine serum albumin (Shang et al., 2016).

Anticancer and Chemopreventive Agents

Mingming Zhang et al. (2018) synthesized tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, showing potential as anticancer and chemopreventive agents (Zhang et al., 2018).

Vibrational Spectral Analysis

Arivazhagan and Rexalin (2011) conducted vibrational spectral analysis on 1-bromonaphthalene, closely related to 7-Bromonaphthalen-1-ol, suggesting its potential in nonlinear optical behaviors (Arivazhagan & Rexalin, 2011).

Photoinduced Electron Transfer Studies

Bouchet et al. (2016) investigated the photosubstitution reaction of 1-bromonaphthalene with nucleophilic sulphur and selenium centered anions, providing insights into photoinduced electron transfer reactions (Bouchet, Pierini, Brunetti, & Argüello, 2016).

Safety And Hazards

The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

7-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXOXMPODAEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528861
Record name 7-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromonaphthalen-1-ol

CAS RN

91270-69-8
Record name 7-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromonaphthalen-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tetrabutylammonium tribromide (11.8 g, 24.4 mmol) in dichloromethane (80 ml) was added dropwise to a solution of the product from Step C (5.0 g, 22.2 mmol) in dichloromethane (20 ml) and methanol (20 ml) at room temperature over 1 hour. At completion of the addition, the mixture was stirred at room temperature for 15 hours and was then concentrated. The residue was taken into dichloromethane and was washed with saturated sodium bicarbonate three times. The organic layer was concentrated and the residue was dissolved in dimethylformamide (100 ml). Lithium carbonate (5.3 g, 71.1 mmol) and lithium bromide (4.1 g, 46.6 mmol) were added and the resulting mixture was stirred at 140° C. for 1.5 hours. After cooling to room temperature, the solids were filtered and rinsed with ethyl acetate. The filtrate was washed with water four times and dried over sodium sulfate to give 7-bromonaphthalen-1-ol (2.7 g, 56%): 1H NMR (300 MHz, CDCl3) δ 8.41 (d, J=1.8 Hz, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.57 (dd, J=8.7, 1.8 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J=7.2 Hz, 1H), 5.80 (br s, 1H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Antonic - 2009 - collectionscanada.gc.ca
Palladium-catalyzed olefin dioxygenation is a powerful tool in the generation of complex and valuable substrates, one which may become complimentary to the well known Sharpless …
Number of citations: 4 www.collectionscanada.gc.ca
AM Bender - pdffox.com
Acknowledgements I am extremely grateful to my parents, Gary and Joanne Bender, who have both given me a huge amount of support (both personal and financial) throughout my …
Number of citations: 0 pdffox.com

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